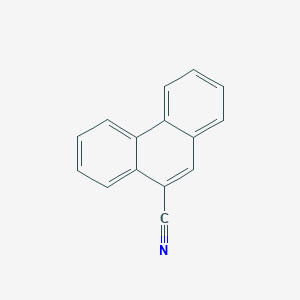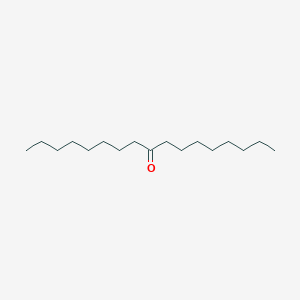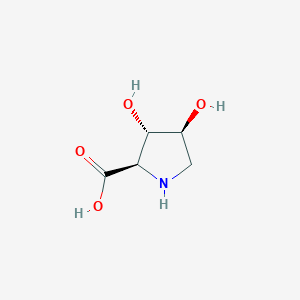
(3S,4S)-3,4-dihydroxy-d-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-3,4-dihydroxy-d-proline is a chiral amino acid derivative that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound is characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a pyrrolidine ring, making it a versatile molecule for chemical synthesis and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-dihydroxy-d-proline typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, followed by selective hydroxylation at the desired positions. Reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and hydroxylating agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using enzymes to achieve high stereoselectivity and yield. Enzymes such as hydroxylases and reductases can be employed to catalyze the specific transformations required to produce the compound. Additionally, large-scale chemical synthesis may utilize continuous flow reactors to optimize reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
(3S,4S)-3,4-dihydroxy-d-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
(3S,4S)-3,4-dihydroxy-d-proline has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme catalysis and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its unique structural properties.
作用机制
The mechanism of action of (3S,4S)-3,4-dihydroxy-d-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may participate in redox reactions, altering the redox state of biological molecules and affecting cellular pathways.
相似化合物的比较
Similar Compounds
(2R,3S,4S)-3,4-Dihydroxybutanoic acid: Similar structure but with a butanoic acid backbone.
(2R,3S,4S)-3,4-Dihydroxyhexanoic acid: Similar structure but with a hexanoic acid backbone.
(2R,3S,4S)-3,4-Dihydroxycyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.
Uniqueness
(3S,4S)-3,4-dihydroxy-d-proline is unique due to its pyrrolidine ring, which imparts distinct stereochemical and electronic properties. This makes it a valuable compound for studying stereoselective reactions and for use in the synthesis of chiral molecules with specific biological activities.
属性
CAS 编号 |
138258-69-2 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC 名称 |
(2R,3S,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m0/s1 |
InChI 键 |
HWNGLKPRXKKTPK-PZGQECOJSA-N |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
手性 SMILES |
C1[C@@H]([C@H]([C@@H](N1)C(=O)O)O)O |
规范 SMILES |
C1C(C(C(N1)C(=O)O)O)O |
同义词 |
D-Proline, 3,4-dihydroxy-, (3S,4S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


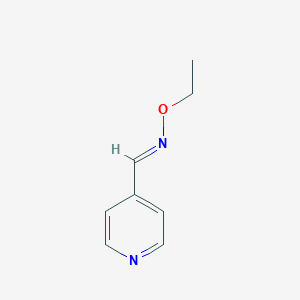
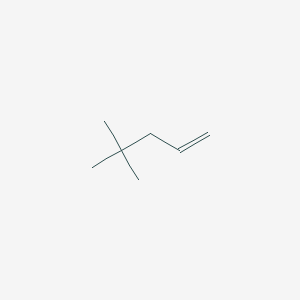
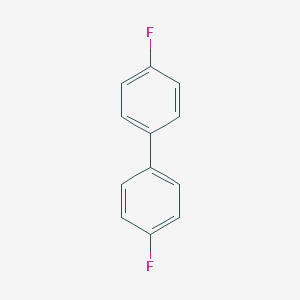

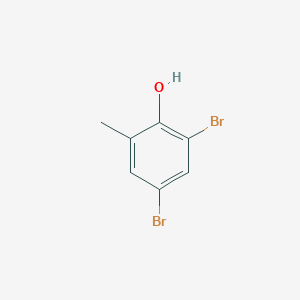
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B165730.png)

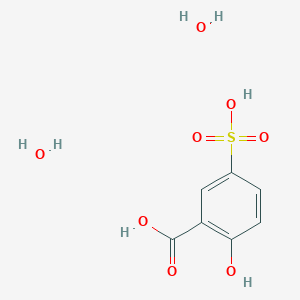
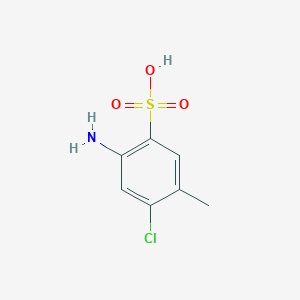
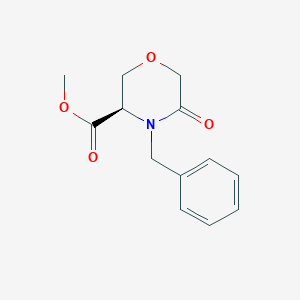

![Benzo[b]thiophene-2,3-diamine, N3,N3-dimethyl-(9CI)](/img/structure/B165744.png)
